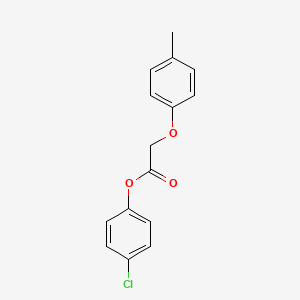

Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester

Description

Properties

IUPAC Name |

(4-chlorophenyl) 2-(4-methylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARQJTWJAWARLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355550 | |

| Record name | Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62095-43-6 | |

| Record name | Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester typically involves the esterification of acetic acid with 4-chlorophenol and 4-methylphenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as zeolites or metal oxides can enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The phenoxy and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted phenoxy and chlorophenyl derivatives.

Scientific Research Applications

Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenols, which can then interact with biological molecules. The phenoxy and chlorophenyl groups can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| Target Compound | C15H13ClO3 | 276.71 (inferred) | Potential acaricide, drug |

| Methyl 4-Chlorophenylacetate | C9H9ClO2 | 184.62 | Drug development standard |

| 4-Chlorophenyl Acetate | C8H7ClO2 | 170.59 | Chemical intermediate |

Table 2: Bioactivity Comparison

Biological Activity

Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester, also known by its chemical designation, exhibits a range of biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound is part of the phenoxyacetic acid derivatives, which are widely studied for their herbicidal and pharmaceutical properties. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

- IUPAC Name : Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester

- CAS Number : 62095-43-6

- Molecular Formula : C15H14ClO3

- Molecular Weight : 276.73 g/mol

The biological activity of acetic acid derivatives is primarily attributed to their ability to interact with various molecular targets. The ester group in this compound facilitates its penetration through biological membranes, allowing it to exert effects on cellular processes.

- Receptor Interaction : Acetic acid derivatives can bind to specific receptors involved in cell signaling pathways. For instance, they may interact with peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolism and inflammation.

- Enzyme Modulation : These compounds can inhibit or activate enzymes that are critical for various metabolic pathways. This modulation can lead to altered cellular responses such as apoptosis or proliferation.

Antimicrobial Activity

Research indicates that acetic acid derivatives possess significant antimicrobial properties. A study demonstrated that compounds related to acetic acid exhibited antibacterial and antifungal activities against various pathogens. Specifically, derivatives were effective against strains of Staphylococcus aureus and Candida albicans.

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| Acetic Acid Derivative | Effective against S. aureus | Effective against C. albicans |

Cytotoxicity Studies

Cytotoxicity assays have shown that acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester can induce cell death in cancer cell lines. The compound demonstrated selective cytotoxicity towards human melanoma cells (A375) with an IC50 value of approximately 5.7 μM.

Case Study: Toxicity Profile

A case study involving the ingestion of a related compound (4-chloro-2-methylphenoxy) acetic acid revealed significant toxicity leading to respiratory failure and shock in a patient. In vitro studies indicated that the surfactant component in formulations containing this compound was primarily responsible for cytotoxic effects observed in neuronal cell lines .

Research Findings

Recent studies have highlighted the potential therapeutic applications of acetic acid derivatives:

- Anti-inflammatory Effects : These compounds may reduce inflammation by inhibiting specific cytokines involved in inflammatory responses.

- Anticancer Properties : Research has shown promising results in using these compounds for targeting various cancer types due to their ability to induce apoptosis selectively in malignant cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester, and how can reaction conditions be fine-tuned?

- Methodology : The synthesis typically involves nucleophilic substitution or esterification. For example, coupling (4-methylphenoxy)acetic acid with 4-chlorophenol via carbodiimide-mediated esterification (e.g., DCC/DMAP in anhydrous dichloromethane) . Reaction optimization should focus on solvent polarity (e.g., THF vs. DMF), temperature (40–60°C), and catalyst loading (1–5 mol%) to maximize yield. Purity can be monitored via TLC or HPLC (≥95% purity threshold) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and purity profile?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm ester linkage (e.g., carbonyl resonance at ~170 ppm in -NMR) and aromatic substituents .

- Mass Spectrometry : Electron ionization (EI-MS) fragments at m/z 214.6 (molecular ion) and characteristic peaks for chlorophenyl (127–129 Da) and methylphenoxy (121–123 Da) groups .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological activity of this ester derivative in preclinical models?

- Methodology :

- In vitro assays : Test histamine receptor antagonism (e.g., guinea pig ileum contraction assays) or nitric oxide (NO) donor activity using Griess reagent to quantify nitrite levels .

- In vivo models : Assess antiallergic or bronchodilatory effects in antigen-induced airway constriction models (e.g., guinea pig tracheal rings) . Compare potency to reference standards like cetirizine or sodium nitroprusside .

Q. What strategies resolve contradictions in spectral data (e.g., IR vs. NMR) for this compound?

- Methodology :

- Cross-validate with computational tools (e.g., DFT calculations for predicted IR peaks) .

- Confirm stereochemical purity via X-ray crystallography if crystalizable .

- Replicate experiments under controlled humidity/temperature to rule out environmental degradation .

Q. How does the ester’s stability vary under physiological vs. storage conditions?

- Methodology :

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS over 24–72 hours .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

- Long-term storage : Assess purity changes at –20°C vs. 4°C using accelerated stability testing (ICH guidelines) .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Ensure anhydrous conditions to prevent hydrolysis during esterification .

- Pharmacological Specificity : Use knockout models (e.g., H1R mice) to confirm target engagement .

- Data Transparency : Archive raw spectral data in repositories like NIST Chemistry WebBook for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.